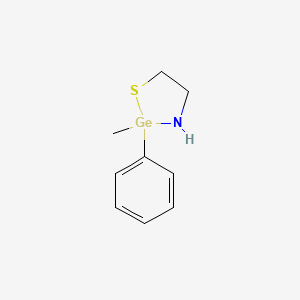
Einecs 286-539-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol involves the reaction of 1-Propanol with bromine to form 2,3-dibromo-1-propanol. This intermediate is then reacted with phosphoric acid to form the phosphate ester. Finally, the phosphate ester is reacted with 2-aminoethanol to form the final compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo groups to less oxidized forms.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to understand the interactions of brominated compounds with biological molecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol can be compared with other brominated phosphate compounds:
1-Propanol, 2,3-dibromo-, phosphate: Similar in structure but lacks the aminoethanol group.
2,3-Dibromo-1-propanol: An intermediate in the synthesis of the compound, lacks the phosphate and aminoethanol groups.
2-Aminoethanol phosphate: Contains the aminoethanol and phosphate groups but lacks the bromine atoms. The uniqueness of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol lies in its combination of bromine, phosphate, and aminoethanol groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
85252-23-9 |
|---|---|
Molekularformel |
C5H14Br2NO5P |
Molekulargewicht |
358.95 g/mol |
IUPAC-Name |
2-aminoethanol;2,3-dibromopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Br2O4P.C2H7NO/c4-1-3(5)2-9-10(6,7)8;3-1-2-4/h3H,1-2H2,(H2,6,7,8);4H,1-3H2 |
InChI-Schlüssel |
ICMXWZJDVBQQNC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N.C(C(CBr)Br)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)


![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)









